![molecular formula C23H30N2O4 B7896846 (S)-Cbz-alpha-methyl-phenylglycine CHA salt](/img/structure/B7896846.png)
(S)-Cbz-alpha-methyl-phenylglycine CHA salt
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Overview
Description
(S)-Cbz-alpha-methyl-phenylglycine CHA salt is a chiral compound used in various chemical and pharmaceutical applications. The compound is characterized by its unique structure, which includes a carbobenzyloxy (Cbz) protecting group, an alpha-methyl group, and a phenylglycine moiety. The CHA salt form enhances its solubility and stability, making it suitable for various synthetic and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cbz-alpha-methyl-phenylglycine CHA salt typically involves the following steps:
Protection of the amine group: The phenylglycine is first protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions at the amine site.
Introduction of the alpha-methyl group: This step involves the alkylation of the protected phenylglycine to introduce the alpha-methyl group.
Formation of the CHA salt: The final step involves the formation of the CHA salt to enhance the compound’s solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or continuous flow reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Purification steps: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Cbz-alpha-methyl-phenylglycine CHA salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation products: Ketones, aldehydes, and carboxylic acids.
Reduction products: Alcohols and amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-Cbz-alpha-methyl-phenylglycine CHA salt has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (S)-Cbz-alpha-methyl-phenylglycine CHA salt involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, influencing various biochemical processes. The carbobenzyloxy (Cbz) group provides protection during synthetic transformations, while the alpha-methyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-Cbz-phenylglycine: Lacks the alpha-methyl group, resulting in different reactivity and binding properties.
®-Cbz-alpha-methyl-phenylglycine: The enantiomer of the compound, exhibiting different chiral interactions and biological activities.
(S)-Boc-alpha-methyl-phenylglycine: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz, affecting its stability and reactivity.
Uniqueness
(S)-Cbz-alpha-methyl-phenylglycine CHA salt is unique due to its specific combination of a Cbz protecting group, an alpha-methyl group, and a phenylglycine moiety. This combination provides distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
cyclohexanamine;(2S)-2-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4.C6H13N/c1-17(15(19)20,14-10-6-3-7-11-14)18-16(21)22-12-13-8-4-2-5-9-13;7-6-4-2-1-3-5-6/h2-11H,12H2,1H3,(H,18,21)(H,19,20);6H,1-5,7H2/t17-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAXAJWIYHPWFX-LMOVPXPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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